molecular formula C5H9NS B14036446 2,4-Dimethyl-2-thiazoline CAS No. 6114-40-5

2,4-Dimethyl-2-thiazoline

Cat. No.: B14036446
CAS No.: 6114-40-5
M. Wt: 115.20 g/mol
InChI Key: DGGUAAPXUKWYNK-UHFFFAOYSA-N
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Description

2,4-Dimethyl-2-thiazoline is a volatile heterocyclic compound belonging to the thiazoline family, characterized by a five-membered ring containing both sulfur and nitrogen atoms . This structural motif is of significant interest in various research fields, particularly in flavor and fragrance chemistry and medicinal chemistry. In research applications, thiazoline derivatives are recognized as important flavor constituents. They are often investigated for their role in the aromas of cooked meats and other thermally processed foods, as they can be formed through Maillard reaction pathways involving interactions of dicarbonyl compounds, ammonia, and hydrogen sulfide . Specifically, certain thiazoline derivatives are known to contribute roasted, meaty, and spicy notes, making this compound a compound of interest for studies aimed at understanding and replicating complex natural flavor profiles . Beyond flavor science, the thiazoline scaffold is a privileged structure in drug discovery and medicinal chemistry. Thiazoline-containing compounds are frequently explored for their diverse pharmacological activities, which include anti-cancer, anti-HIV, and antibiotic properties . The thiazoline ring is found in numerous biologically active natural products and serves as a key conformational constraint in peptide-based therapeutics . Researchers value this compound and its derivatives as versatile building blocks for the synthesis of more complex organic molecules and as ligands in asymmetric catalysis . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet (SDS) and handle this compound in a appropriately controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dimethyl-4,5-dihydro-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NS/c1-4-3-7-5(2)6-4/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGUAAPXUKWYNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CSC(=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90336628
Record name Thiazole, 4,5-dihydro-2,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90336628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6114-40-5
Record name Thiazole, 4,5-dihydro-2,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90336628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,4 Dimethyl 2 Thiazoline and Its Derivatives

Classical Cyclization and Condensation Pathways

Traditional methods for synthesizing the thiazoline (B8809763) ring often involve the formation of carbon-sulfur and carbon-nitrogen bonds through cyclization and condensation reactions. These established pathways provide a reliable foundation for accessing 2,4-dimethyl-2-thiazoline and related structures.

Thiazoline Ring Formation via α-Amino Thiol Precursors

A direct and common route to 2-thiazolines involves the condensation of β-amino thiols with various electrophilic partners. researchgate.net In the context of this compound, this would typically involve the reaction of a suitable β-amino thiol with an acetaldehyde (B116499) equivalent or a related electrophile. The reaction of nitriles with aminothiols is a known method for producing thiazolines. mdpi.com For instance, the condensation of L-cysteine with aryl nitriles has been shown to yield (R)-2-aryl-4,5-dihydrothiazole-4-carboxylic acids. organic-chemistry.org

The reaction between α-aminonitriles and aminothiols like cysteine can lead to the formation of thiazolines, which can subsequently be hydrolyzed to dipeptides. mdpi.com This process is selective for α-aminonitriles. mdpi.com The transformation of amino thiols into thiazolines can also be achieved with high yields using α,α-difluoroalkylamines under favorable conditions. rsc.org

ReactantsProductConditionsReference
α-Aminonitriles and CysteineThiazolinesAqueous solution mdpi.com
L-cysteine and Aryl nitriles(R)-2-aryl-4,5-dihydrothiazole-4-carboxylic acidsNaHCO3/NaOH-buffered aqueous alcoholic medium organic-chemistry.org
Ester and α,α-difluoroalkylaminesPhenyl thiazoline and tert-butyl thiazolineTriethylamine rsc.org

Applications of Hantzsch-Type and Gabriel Synthesis Variants

The Hantzsch thiazole (B1198619) synthesis is a cornerstone in the synthesis of thiazole derivatives and can be adapted for thiazolines. researchgate.netmdpi.com This method typically involves the reaction of an α-haloketone with a thioamide. researchgate.netchemicalbook.com For 2,4-dimethylthiazole (B1360104), a related compound, the synthesis can be achieved by reacting chloroacetone (B47974) with thioacetamide. orgsyn.org A modified Hantzsch synthesis is considered an important method for producing thiazole rings. nih.gov The condensation of α-halogeno ketones with N-monosubstituted thioureas under acidic conditions can lead to mixtures of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles. rsc.org

The Gabriel synthesis, traditionally used for preparing primary amines from alkyl halides, can also be adapted for the synthesis of heterocyclic compounds. wikipedia.orgmasterorganicchemistry.com The classical Gabriel synthesis involves the N-alkylation of a potassium phthalimide (B116566) with a primary alkyl halide. wikipedia.org While direct application to this compound is less common, variants of this synthesis can be employed. For example, the Gabriel synthesis can be used to prepare acylamino-ketones which, upon reaction with phosphorus pentasulfide, can yield 2,5-disubstituted thiazole derivatives. analis.com.my However, both Hantzsch and Gabriel syntheses can have drawbacks such as long reaction times and unsatisfactory yields. analis.com.my

Synthesis MethodReactantsProductKey FeaturesReference
Hantzsch Thiazole Synthesisα-Haloketone and ThioamideThiazole/ThiazolineVersatile for introducing substituents. researchgate.netmdpi.comchemicalbook.com
Hantzsch-Type (for 2,4-dimethylthiazole)Chloroacetone and Thioacetamide2,4-DimethylthiazoleA common method for this specific compound. orgsyn.org
Gabriel Synthesis VariantAcylamino-ketone and Phosphorus pentasulfide2,5-Disubstituted thiazoleInvolves ring closure of an intermediate. analis.com.my

Cook-Heilbron Thiazole Synthesis Adaptations for Thiazolines

The Cook-Heilbron thiazole synthesis is another classical method that provides access to 5-aminothiazoles. wikipedia.orgpharmaguideline.com This reaction involves the interaction of α-aminonitriles or aminocyanoacetates with reagents like carbon disulfide, dithioacids, or isothiocyanates under mild conditions. wikipedia.org While the primary products are 5-aminothiazoles, modifications of the reaction conditions and starting materials could potentially lead to the formation of thiazoline derivatives. The mechanism involves the nucleophilic attack of the amine on the carbon of carbon disulfide, followed by cyclization. wikipedia.org However, applications of the Cook-Heilbron synthesis are less common in the literature compared to the Hantzsch synthesis. wikipedia.org

Advanced Synthetic Approaches and Modern Strategies

In recent years, the field of organic synthesis has seen the development of more efficient and environmentally friendly methods. These advanced strategies have been applied to the synthesis of thiazolines, offering advantages in terms of reaction times, yields, and substrate scope.

ReactionConditionsAdvantagesReference
Synthesis of 2-thiazolines from carboxylic acids and 1,2-aminoalcoholsLawesson's reagent, solvent-free, microwave irradiationShorter reaction times, good yields researchgate.net
Synthesis of arylated thiazolines from aminothiol (B82208) and aryl ketonitrilesMicrowave radiationFacilitated condensation rsc.org
Multi-step synthesis of a thiazole [5,4-f] quinazolineMicrowave irradiation (300 W)Better overall yield, quicker reaction times ijnrd.org

Chemoenzymatic Reaction Systems for Thiazoline Construction

Chemoenzymatic synthesis combines the selectivity of enzymatic catalysis with the versatility of chemical reactions to create efficient and sustainable synthetic routes. Enzymes can be used to catalyze specific steps in a reaction sequence, often under mild conditions. mdpi.com A novel chemoenzymatic one-pot multicomponent synthesis of thiazole derivatives has been developed using trypsin from porcine pancreas as a catalyst. mdpi.com This method provides high yields under mild conditions. mdpi.com

More recently, vanillyl alcohol oxidases (VAOs) have been identified as effective biocatalysts for the one-pot synthesis of 2-aryl thiazolines from 4-hydroxybenzaldehydes and aminothiols. nih.govresearchgate.net While the substrate scope for aminothiols can be limited, protein engineering can be used to expand the range of accessible thiazoline derivatives. nih.govresearchgate.net This chemoenzymatic approach offers a green and efficient strategy for synthesizing structurally diverse 2-aryl-thiazoline derivatives. nih.govresearchgate.net

EnzymeReactantsProductKey FeaturesReference
Trypsin from porcine pancreasSecondary amines, benzoyl isothiocyanate, dialkyl acetylenedicarboxylatesThiazole derivativesOne-pot, multicomponent, high yield mdpi.com
Vanillyl alcohol oxidases (VAOs)4-Hydroxybenzaldehydes and aminothiols2-Aryl thiazolinesOne-pot, biocatalytic, green synthesis nih.govresearchgate.net

Chemical Reactivity and Mechanistic Transformations of 2,4 Dimethyl 2 Thiazoline

Electrophilic and Nucleophilic Reaction Profiles of the Thiazoline (B8809763) Ring

The reactivity of the 2,4-dimethyl-2-thiazoline ring is characterized by the interplay of its nitrogen and sulfur heteroatoms, which influences its behavior towards both electrophiles and nucleophiles. The nitrogen atom, with its lone pair of electrons, generally acts as the primary site for electrophilic attack. Conversely, the carbon atoms of the ring, particularly C2 and C5, can exhibit susceptibility to nucleophilic attack, a reactivity profile that is common to the broader class of thiazoles and their derivatives. ias.ac.in

The nitrogen atom in the thiazoline ring is nucleophilic and can react with electrophiles. smolecule.com This reactivity is a key feature in many synthetic transformations involving thiazoline derivatives. The electron-donating nature of the nitrogen can also influence the reactivity of the rest of the ring system.

In the context of the aromatic counterpart, 2,4-dimethylthiazole (B1360104), the π-electron distribution designates the C5 position as the most favorable site for electrophilic substitution. wikipedia.org While this compound is not aromatic, the underlying electronic influences of the heteroatoms still play a crucial role in directing its reactivity. The C2 position is particularly susceptible to deprotonation by strong bases, forming a stabilized ylide. wikipedia.org This reactivity highlights the nucleophilic potential of the C2 carbon after activation.

The reactivity of substituents on the thiazoline ring is also significantly influenced by the electronic nature of the heterocycle. For instance, the methyl group at the C2 position in related thiazole (B1198619) systems displays enhanced reactivity, readily participating in condensation reactions with aldehydes and being susceptible to oxidation. ias.ac.in This heightened reactivity is attributed to the electron-withdrawing nature of the adjacent nitrogen atom.

Oxidation Pathways to Aromatic Thiazole Systems

A significant transformation of 2-thiazolines is their oxidation to the corresponding aromatic thiazole. researchgate.net This conversion represents a key step in many synthetic routes and is often a desired outcome to access the stable and versatile thiazole core. The oxidation of this compound yields 2,4-dimethylthiazole.

Various oxidizing agents can be employed to achieve this aromatization. The specific choice of oxidant and reaction conditions can influence the efficiency and selectivity of the process. While detailed mechanistic studies specifically for this compound are not extensively documented in the provided results, the general principle involves the removal of two hydrogen atoms from the thiazoline ring to introduce a double bond and establish aromaticity.

For instance, the oxidation of the hydroxymethyl derivative of 2,4-dimethylthiazole using alkaline permanganate (B83412) has been reported to yield the corresponding carboxylic acid, demonstrating the susceptibility of the thiazole system to oxidative transformations. cdnsciencepub.com Although this example pertains to a derivative, it underscores the feasibility of oxidizing the thiazole ring system.

Intramolecular Rearrangement Reactions and Isomerization Processes

Thiazole derivatives can undergo various intramolecular rearrangement reactions, often promoted by heat, light, or chemical reagents. researchgate.net A notable example is the rearrangement of 2,4-dimethylthiazole 3-oxide with acetic anhydride, which leads to the formation of 2-acetoxymethyl-4-methylthiazole and 4-acetoxymethyl-2-methylthiazole. cdnsciencepub.com This reaction highlights the potential for functional group migration between the methyl substituents on the thiazole ring. The rearrangement proceeds with a preference for the formation of the 2-acetoxymethyl isomer, indicating a higher reactivity of the 2-methyl group. cdnsciencepub.com

Computational studies on related systems, such as the reactions of 2-amino-2-thiazolines, have shown that the stability of adducts and the favorability of rearrangement pathways can be influenced by the substitution pattern on the thiazoline ring. researchgate.net These studies suggest that both kinetic and thermodynamic factors play a role in determining the outcome of such rearrangements.

Furthermore, the isomerization of related heterocyclic systems, such as 2-cyclohexen-1-one (B156087) to 3-methyl-2-cyclopenten-1-one (B1293772) in superacid, involves ring contraction and rearrangement processes that are driven by the formation of superelectrophilic intermediates. beilstein-journals.org While not a direct example involving this compound, it illustrates the types of complex skeletal rearrangements that can occur in heterocyclic systems under specific conditions.

Functionalization Strategies and Derivatization of the this compound Core

The functionalization of the this compound core is a key strategy for the synthesis of a wide array of derivatives with potential applications in various fields. rsc.orgrsc.org These strategies often exploit the inherent reactivity of the thiazoline ring and its substituents.

Regioselectivity is a critical aspect of the functionalization of this compound and its derivatives. The ability to control the position of substitution allows for the precise synthesis of target molecules.

In the case of 2,4-dimethylthiazole-5-carboxylic acid, deprotonation with strong bases like butyllithium (B86547) (BuLi) or lithium diisopropylamide (LDA) occurs regioselectively at the 2-methyl group. rsc.org The resulting dianion can then react with various electrophiles to yield homologues substituted at the 2-methyl position. rsc.org This demonstrates the higher acidity and reactivity of the 2-methyl protons compared to the 4-methyl protons, a common feature in thiazole chemistry. ias.ac.in

The regioselectivity of reactions can be influenced by the specific reagents and reaction conditions. For instance, in the alkylation of S-substituted 1,2,4-triazoles, the site of alkylation can be directed to different nitrogen atoms depending on the nature of the electrophile and the reaction conditions. researchgate.net While this example is from a different heterocyclic system, it highlights the general principles of controlling regioselectivity in heterocyclic chemistry.

The development of methods for the regioselective synthesis of disubstituted thiazoles from acyclic precursors is also an active area of research. researchgate.net These methods often rely on base-catalyzed cyclization reactions where the substitution pattern of the final product is determined by the structure of the starting materials.

Table 1: Regioselective Reactions of 2,4-Dimethylthiazole Derivatives

Starting MaterialReagentSite of ReactionProduct TypeReference
2,4-Dimethylthiazole-5-carboxylic acidBuLi or LDA, then electrophile2-methyl groupHomologues of the starting material rsc.org
2,4-Dimethylthiazole 3-oxideAcetic anhydride2-methyl and 4-methyl groupsAcetoxymethyl derivatives cdnsciencepub.com

The this compound core can serve as a building block for the synthesis of fused heterocyclic systems. These complex structures often exhibit interesting biological and chemical properties. chemmethod.comconicet.gov.ar

One common strategy involves the cyclization of appropriately functionalized thiazole derivatives. For example, starting from 2-substituted-4-methylthiazole-5-carboxylic acid hydrazide, a variety of fused systems such as thiazolo-1,3,4-thiadiazoles and thiazolo-1,2,4-triazoles can be prepared through multi-step reaction sequences. ijcce.ac.ir

Another approach involves cycloaddition reactions where the thiazole ring acts as a component in the formation of a new ring. For instance, Diels-Alder reactions of thiazoles with alkynes can lead to the formation of pyridines after the extrusion of sulfur. wikipedia.org More complex cycloaddition pathways, such as the [3+2] cycloaddition of benzothiazolium salts with electron-deficient olefins, have been developed to construct functionalized fused polyheterocyclic compounds. mdpi.com

The Vilsmeier-Haack reaction is another powerful tool for the functionalization and subsequent cyclization of thiazole derivatives to form fused systems. chemmethod.com This reaction can be used to introduce a formyl group, which can then be elaborated into a new heterocyclic ring.

Table 2: Examples of Fused Heterocyclic Systems Derived from Thiazoles

Thiazole PrecursorReaction TypeFused System FormedReference
2-Substituted-4-methylthiazole-5-carboxylic acid hydrazideCyclizationThiazolo-1,3,4-thiadiazoles, Thiazolo-1,2,4-triazoles ijcce.ac.ir
Benzothiazolium salts[3+2] CycloadditionFused polyheterocyclic compounds mdpi.com
6-(4-bromophenyl)imidazo[2,1-b]thiazoleVilsmeier-Haack, then cyclizationOxazepine and imidazolone (B8795221) derivatives chemmethod.com

Theoretical and Computational Chemistry Studies on 2,4 Dimethyl 2 Thiazoline

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Approaches

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are foundational in the computational study of molecular systems. scispace.com These methods are used to solve the Schrödinger equation, providing detailed information about electronic structure and energy. For thiazole (B1198619) derivatives, methods like B3LYP, often paired with basis sets such as 6-311G(d,p) or LanL2DZ, are commonly used to predict molecular properties. scielo.org.mxmdpi.com While ab initio methods like Hartree-Fock (HF) provide a fundamental starting point, DFT methods, which include electron correlation, generally offer a better balance of accuracy and computational cost for predicting the properties of heterocyclic compounds. mdpi.com

Optimized Molecular Geometries and Conformational Analysis

The first step in most computational studies is to determine the molecule's most stable three-dimensional structure, known as the optimized geometry. This is achieved by finding the minimum energy state on the potential energy surface. For 2,4-Dimethyl-2-thiazoline, this involves optimizing bond lengths, bond angles, and dihedral angles.

The 4,5-dihydro-1,3-thiazole ring is not planar and possesses a degree of flexibility. rsc.org Conformational analysis is crucial for identifying the various low-energy shapes (conformers) the molecule can adopt. Studies on similar heterocyclic systems, such as thiazolidine-2-thiones, show that the ring can exist in various twisted or envelope conformations, with the preferred conformation being influenced by the steric and electronic effects of its substituents. researchgate.net For this compound, the primary conformers would be determined by the pseudo-axial or pseudo-equatorial positioning of the methyl group at the C4 position. Computational methods can calculate the relative energies of these conformers to determine their population distribution at a given temperature.

Table 1: Representative Calculated Geometrical Parameters for a Thiazoline (B8809763) Ring Skeleton (Note: This table is illustrative, based on general data for thiazoline derivatives, as specific published data for this compound is not available. Parameters are calculated using DFT methods.)

Parameter Bond/Angle Typical Calculated Value
Bond Length C2=N3 ~1.28 Å
Bond Length C2-S1 ~1.77 Å
Bond Length N3-C4 ~1.46 Å
Bond Length C4-C5 ~1.54 Å
Bond Length C5-S1 ~1.83 Å
Bond Angle C5-S1-C2 ~92°
Bond Angle S1-C2-N3 ~115°
Bond Angle C2-N3-C4 ~110°

Calculated Vibrational Frequencies and Spectroscopic Correlation

Theoretical vibrational frequency calculations are a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. After optimizing the molecular geometry, the second derivatives of the energy are calculated to determine the frequencies of the normal modes of vibration. It is a standard practice to scale the calculated frequencies with a scaling factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors in the computational method. nih.gov

For this compound, key vibrational modes would include:

C=N Stretching: A strong band characteristic of the imine group in the thiazoline ring, typically observed in the 1600-1650 cm⁻¹ region. mdpi.com

C-H Stretching: Vibrations from the methyl groups and the CH/CH₂ groups on the ring, usually found in the 2800-3100 cm⁻¹ range.

Ring Vibrations: Complex modes involving the stretching and bending of the entire thiazoline ring skeleton.

C-S Stretching: Typically weaker bands found at lower frequencies.

By comparing the calculated spectrum with an experimental FT-IR spectrum, the structure of the synthesized compound can be confirmed. scielo.org.mx

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap and Spatial Distribution)

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. For thiazole derivatives, the HOMO is often distributed over the sulfur atom and the π-system, while the LUMO may be localized on the C=N bond. scielo.org.mx

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. irjweb.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO. researchgate.net

A small HOMO-LUMO gap suggests the molecule is more reactive and can be easily polarized. researchgate.net

For a related compound, 5-acetyl-2,4-dimethylthiazole, the calculated HOMO-LUMO gap is approximately 4.42 eV, indicating significant stability. researchgate.net A similar analysis for this compound would precisely quantify its electronic stability and reactivity profile.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic interactions. It plots the electrostatic potential onto the electron density surface. iucr.org

Red Regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack. In this compound, such regions are expected around the nitrogen and sulfur atoms due to their lone pairs of electrons. mdpi.com

Blue Regions: Indicate positive electrostatic potential, which is electron-poor. These sites are prone to nucleophilic attack. Positive regions are often found around hydrogen atoms.

Green Regions: Represent neutral or weakly polarized areas.

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, quantifies the partial charge on each atom. This provides a more detailed, numerical picture of the electronic distribution and helps in understanding the molecule's dipole moment and intermolecular interactions. researchgate.netresearchgate.net

Global Reactivity Descriptors and Chemical Potential

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron. I ≈ -E(HOMO)

Electron Affinity (A): The energy released when an electron is added. A ≈ -E(LUMO)

Chemical Potential (μ): The tendency of electrons to escape from a system. μ = (E(HOMO) + E(LUMO)) / 2

Chemical Hardness (η): A measure of resistance to charge transfer. η = (E(LUMO) - E(HOMO)) / 2

Global Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more reactive. mdpi.com

Electrophilicity Index (ω): A measure of the ability to accept electrons. ω = μ² / (2η)

These parameters are invaluable for comparing the reactivity of different molecules in a series and for predicting their behavior in chemical reactions. mdpi.com

Table 2: Global Reactivity Descriptors (Illustrative) (Note: This table explains the significance of each descriptor. Specific values would need to be calculated for this compound.)

Descriptor Formula Significance
Chemical Potential (μ) (EHOMO + ELUMO) / 2 High value indicates higher reactivity/instability.
Chemical Hardness (η) (ELUMO - EHOMO) / 2 High value indicates higher stability and lower reactivity.
Global Softness (S) 1 / η High value indicates higher reactivity ("soft" molecule).

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum chemical calculations typically focus on static, single-molecule properties at 0 K, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time at finite temperatures. acs.org MD simulations solve Newton's equations of motion for a system of atoms, allowing the observation of conformational changes, molecular vibrations, and interactions with other molecules, such as solvents. jchemlett.com

For this compound, an MD simulation could be used to:

Explore Conformational Space: By simulating the molecule over several nanoseconds, one can observe transitions between different conformers and determine their relative stabilities and the energy barriers between them.

Analyze Intermolecular Interactions: Placing the molecule in a simulation box with solvent molecules (e.g., water) allows for the study of solvation shells and hydrogen bonding patterns. This is crucial for understanding its behavior in solution.

Study Binding Interactions: If this compound were to be studied as a ligand, MD simulations could be used to model its interaction with a biological receptor, providing information on the stability of the complex and the key binding interactions. researchgate.netacs.org

These simulations bridge the gap between theoretical models and real-world chemical systems, offering a dynamic picture of the molecule's behavior.

In Silico Molecular Docking for Ligand-Target Interaction Prediction in Chemical Systems

The PubChem database provides basic computed properties for this compound, which are listed in the table below. However, this information does not include the in-depth theoretical analyses or molecular docking simulations required for a comprehensive discussion of its ligand-target interaction predictions.

PropertyValueSource
Molecular FormulaC5H9NSPubChem nih.gov
Molecular Weight115.20 g/mol PubChem nih.gov
IUPAC Name2,4-dimethyl-4,5-dihydro-1,3-thiazolePubChem nih.gov
InChIInChI=1S/C5H9NS/c1-4-3-7-5(2)6-4/h4H,3H2,1-2H3PubChem nih.gov
InChIKeyDGGUAAPXUKWYNK-UHFFFAOYSA-NPubChem nih.gov
Canonical SMILESCC1CSC(=N1)CPubChem nih.gov

While computational studies, including molecular docking, are prevalent for the broader class of thiazole and thiazoline derivatives due to their significance in medicinal chemistry, specific research focused solely on this compound is not publicly available at this time. mdpi.comresearchgate.netresearchgate.netnih.govbohrium.commdpi.comnih.govresearchgate.netacs.orgqeios.comnih.govsemanticscholar.orgmdpi.commdpi.com Such studies on related compounds often explore their potential as inhibitors for various biological targets. mdpi.comnih.govbohrium.commdpi.comnih.govacs.orgqeios.comnih.govsemanticscholar.orgmdpi.com However, without direct research, any discussion on the ligand-target interactions of this compound would be speculative and fall outside the scope of this article.

Therefore, a detailed analysis of in silico molecular docking and ligand-target interaction prediction for this compound cannot be provided due to the absence of relevant research findings.

Applications of 2,4 Dimethyl 2 Thiazoline in Catalysis and Organic Synthesis

Role as Chiral Ligands in Asymmetric Catalysis

Chiral ligands are crucial for inducing enantioselectivity in metal-catalyzed reactions. The thiazoline (B8809763) ring, when appropriately substituted to create a chiral environment, can coordinate to a metal center and influence the stereochemical outcome of a reaction. Although 2,4-dimethyl-2-thiazoline itself is not chiral, it can be a precursor to chiral ligands or part of a larger chiral molecule. For the purpose of this discussion, we will consider derivatives of this compound that incorporate chirality.

Asymmetric Palladium-Catalyzed Reactions

Palladium-catalyzed reactions are fundamental in modern organic synthesis, particularly for the formation of carbon-carbon and carbon-heteroatom bonds. Chiral thiazoline-containing ligands have been employed in various asymmetric palladium-catalyzed transformations. researchgate.netnih.gov

Research on thiazoline-oxazoline ligands, for instance, has demonstrated their utility in palladium-catalyzed aryl amination reactions. researchgate.net These ligands are often synthesized in a modular fashion, allowing for the tuning of their steric and electronic properties. While specific data for a ligand derived directly and solely from this compound is not extensively reported, the general success of thiazoline-based ligands in palladium catalysis suggests that chiral derivatives incorporating the this compound core could be viable candidates for such reactions. The methyl groups at the 2- and 4-positions would influence the steric environment around the metal center, which could impact the enantioselectivity of the catalyzed reaction.

Reaction Type Catalyst System General Observations for Thiazoline Ligands Potential Role of this compound Derived Ligands
Aryl AminationPalladium(II) complexesEffective in promoting C-N bond formation. researchgate.netThe steric bulk of the methyl groups could influence catalyst activity and selectivity.
Allylic AlkylationPalladium(0) complexesUsed in the formation of chiral C-C bonds with varying success. researchgate.netThe specific stereoelectronic profile would need to be evaluated for efficacy.

Chiral Thiazoline Ligands in Zinc-Mediated Transformations

Zinc-based catalysts are attractive due to their lower cost and toxicity compared to some other transition metals. Chiral ligands are essential to achieve enantioselectivity in zinc-mediated reactions. Thiazoline-oxazoline ligands have been successfully applied in zinc-catalyzed Friedel-Crafts alkylations of indoles with nitroalkenes, achieving enantiomeric excesses of up to 69%. researchgate.net

In these systems, the thiazoline nitrogen and the nitrogen of the oxazoline (B21484) ring coordinate to the zinc metal center, creating a chiral pocket that directs the approach of the substrates. The substituents on the thiazoline ring play a critical role in defining the shape and electronic nature of this pocket. A ligand featuring the this compound structure would present a specific steric hindrance that could either enhance or diminish the enantioselectivity compared to other substituted thiazolines.

Chromium-Catalyzed Stereoselective Processes

Chromium catalysts have been employed in a range of stereoselective reactions, including the Nozaki-Hiyama-Kishi (NHK) allylation. researchgate.net The use of chiral ligands is paramount for achieving high enantioselectivity in these transformations. Thiazoline-oxazoline ligands have been shown to be effective in the chromium-catalyzed NHK allylation of benzaldehyde, affording the product with up to 85% enantiomeric excess. researchgate.net

Enantioselective Hydrosilylation and Allylation Reactions

The first reported use of chiral bis(thiazolines) in asymmetric catalysis was in the rhodium-catalyzed hydrosilylation of acetophenone. researchgate.net This highlights the early recognition of the potential of the thiazoline scaffold in this type of transformation. Hydrosilylation is a powerful method for the reduction of carbonyl compounds to chiral alcohols. The enantioselectivity of the reaction is highly dependent on the structure of the chiral ligand.

Similarly, allylation reactions, which form carbon-carbon bonds, can be rendered enantioselective through the use of chiral ligands. nih.govacs.org The application of thiazoline-containing ligands in chromium-catalyzed allylations has been documented, with the ligand structure being key to the observed enantioselectivity. researchgate.net While specific studies on this compound in these reactions are not prominent, its derivatives could potentially serve as ligands, with the methyl groups influencing the stereochemical course of the reaction.

Reaction Metal Catalyst General Ligand Type Observed Enantioselectivity with Thiazoline Ligands
HydrosilylationRhodiumChiral bis(thiazolines)Moderate to good
AllylationChromiumChiral thiazoline-oxazolinesUp to 85% ee researchgate.net

Application in Diels-Alder Reactions and Friedel-Crafts Alkylations

The Diels-Alder reaction is a powerful tool for the synthesis of six-membered rings, and its asymmetric variant often relies on chiral Lewis acid catalysts. wikipedia.orgsigmaaldrich.com Chiral thiazoline-containing ligands can be used to generate such catalysts. The steric and electronic properties of the ligand are crucial for achieving high diastereo- and enantioselectivity.

Asymmetric Friedel-Crafts alkylation is another important carbon-carbon bond-forming reaction where chiral Lewis acid catalysts are employed. libretexts.orgstudymind.co.uk As mentioned earlier, zinc-thiazoline-oxazoline complexes have been used for the enantioselective Friedel-Crafts alkylation of indoles. researchgate.net The specific substitution pattern on the thiazoline ring is a key determinant of the reaction's success.

Function as Key Chemical Intermediates in the Synthesis of Complex Organic Molecules

Beyond their potential use in catalysis, 2-thiazolines serve as valuable intermediates in organic synthesis. researchgate.net The thiazoline ring can be a precursor to other functional groups or can be incorporated into larger, more complex molecular architectures.

2-Thiazolines can be precursors for the synthesis of:

Aldehydes and Ketones: Hydrolysis of the thiazoline ring can yield these carbonyl compounds.

Thiazoles: Dehydrogenation of the thiazoline ring leads to the corresponding aromatic thiazole (B1198619).

β-Amino thiols: Reductive cleavage of the thiazoline ring can provide these important building blocks.

Thiazolinium salts: Alkylation of the thiazoline nitrogen leads to the formation of these salts. researchgate.net

The compound This compound can specifically serve as a starting material for the synthesis of molecules containing the 2,4-dimethylthiazole (B1360104) or related structural motifs. The presence of the two methyl groups provides specific points of functionality and steric influence for subsequent transformations. For example, it can be used to synthesize more complex thiazole derivatives through reactions like oxidation and substitution. ontosight.ai

The synthesis of 2,4,5-trisubstituted Δ²-thiazolines has been reported as a route to interesting unnatural analogues of cysteine and serine, highlighting the utility of the thiazoline core in constructing complex amino acid derivatives. researchgate.net While this research does not specifically start from this compound, it underscores the importance of the thiazoline ring as a versatile synthetic intermediate.

Precursors for the Generation of Aldehydes, Ketones, and Thiazolinium Salts

The this compound molecule is a versatile precursor in organic synthesis, primarily valued for its ability to generate other important functional groups. The dihydrothiazole ring system can be chemically manipulated to yield aldehydes and can be N-alkylated to produce thiazolinium salts. researchgate.net These transformations make it a useful building block for more complex molecular architectures.

Generation of Aldehydes

The thiazoline ring, particularly in its aromatized thiazole form, is well-regarded as a "masked" or protected form of an aldehyde, often referred to as a formyl synthon. chemeurope.com The conversion of a 2-substituted thiazole to an aldehyde is a classic transformation that involves a three-step sequence. chemeurope.comwikipedia.org This process, known as the "thiazole-to-formyl deblocking protocol," includes:

N-Alkylation: The nitrogen atom of the thiazole ring is quaternized, typically using an alkyl halide such as methyl iodide, to form a thiazolium salt. chemeurope.com

Reduction: The resulting thiazolium salt is then reduced, commonly with sodium borohydride (B1222165) (NaBH₄).

Hydrolysis: The final step is the hydrolysis of the reduced intermediate, often facilitated by a metal salt like mercury(II) chloride (HgCl₂), to release the aldehyde. chemeurope.com

While this sequence is well-established for thiazoles, the direct hydrolysis of the 2-thiazoline ring also provides a pathway to unmask the acyl group. Studies on the hydrolysis of 2-methyl-Δ²-thiazoline and its derivatives show that the ring can be opened under various pH conditions. acs.orgosti.gov For instance, the hydrolysis of 2-methyl-2-thiazoline-4-carboxylic acid can yield N-acetylcysteine and S-acetylcysteine, demonstrating the cleavage of the ring and release of the C2-substituent. osti.govacs.org An alternative method, proven effective for the analogous oxazoline rings, involves reduction with a nickel(II) chloride/sodium borohydride system followed by acidic hydrolysis to yield the aldehyde. mdma.ch

StepReactionTypical Reagents & ConditionsProduct TypeReference
1N-Alkylation (Quaternization)Methyl Iodide (CH₃I)Thiazolium Salt chemeurope.comwikipedia.org
2ReductionSodium Borohydride (NaBH₄) in a suitable solvent (e.g., ethanol)Thiazolidine (B150603) derivative chemeurope.comwikipedia.org
3HydrolysisMercury(II) Chloride (HgCl₂) in aqueous solutionAldehyde chemeurope.comwikipedia.org
Alternative Single-Step (from Oxazoline analogue)
-Reduction & Hydrolysis1. NiCl₂ / NaBH₄ in methanol (B129727) 2. Aqueous Acid (e.g., 5% HCl)Aldehyde mdma.ch

Generation of Ketones

The synthesis of ketones from the C2-position of a thiazoline ring is less frequently documented than aldehyde generation. However, synthetic strategies can be devised based on the reactivity of related thiazole compounds. One plausible route involves the generation of a thiazole anion, which can then react with a suitable acylating agent. researchgate.net This method has been used to prepare a variety of thiazole ketones through the addition of a lithiated thiazole to an aromatic nitrile, followed by aqueous hydrolysis. researchgate.net Applying this logic to this compound would first require its aromatization to 2,4-dimethylthiazole, followed by deprotonation at the C2-methyl group to create a nucleophilic anion, which could then be reacted with an ester or acyl chloride to form the desired ketone.

StepProposed ReactionTypical Reagents & ConditionsIntermediate/Product TypeReference
1AromatizationOxidizing agent (e.g., MnO₂) in a solvent like 1,2-dichloroethane2,4-Dimethylthiazole nih.gov
2Anion FormationStrong base (e.g., n-Butyllithium) in an aprotic solvent (e.g., THF) at low temperatureLithiated Thiazole researchgate.net
3AcylationAryl/Alkyl Nitrile (R-CN) or Acyl Chloride (R-COCl)Imine or Ketone researchgate.net
4HydrolysisAqueous acid workupThiazolyl Ketone researchgate.net

Generation of Thiazolinium Salts

Thiazolinium salts are readily prepared from this compound through the direct N-alkylation of the ring's nitrogen atom. chemeurope.comwikipedia.org This quaternization reaction involves treating the thiazoline with an alkylating agent. The nucleophilic imine nitrogen attacks the electrophilic carbon of the alkylating agent, forming a C-N bond and resulting in a positively charged thiazolinium cation with a corresponding counter-anion. tandfonline.com

These resulting thiazolinium salts are valuable in their own right, notably serving as precursors to N-heterocyclic carbenes (NHCs). wikipedia.org Deprotonation of an N-alkyl thiazolium salt at the C2 position can generate a free carbene, which are widely used as ligands in transition metal catalysis and as organocatalysts for reactions such as the benzoin (B196080) and Stetter reactions. chemeurope.comwikipedia.org

ReactionAlkylating Agent ExamplesSolventProductReference
N-Alkylation (Quaternization)Alkyl Halides (e.g., Iodomethane, 1-Iodobutane)DMF (Dimethylformamide)N-Alkylthiazolinium Halide rsc.org
Benzyl Halides (e.g., Benzyl Bromide)- (Neat reaction or in a non-polar solvent)N-Benzylthiazolinium Halide
α-Halo Ketones (e.g., Phenacyl Bromide)Ethanol (B145695) or DMFN-(Acylmethyl)thiazolinium Halide clockss.org

Natural Occurrence and Biosynthetic Pathways of 2,4 Dimethyl 2 Thiazoline Containing Compounds

Identification of 2,4-Dimethyl-2-thiazoline and its Derivatives in Natural Products (e.g., Pheromones, Siderophores)

While the direct isolation of this compound from natural sources is not widely documented, numerous structurally related thiazoline (B8809763) derivatives have been identified. These compounds play significant roles as signaling molecules like pheromones and as iron-chelating agents known as siderophores. nih.govnih.govwikipedia.org Thiazoline derivatives are noted for a range of biological activities, including antimicrobial and anticancer properties. researchgate.net

Volatile thiazoline derivatives function as crucial components in flavor and food chemistry. researchgate.net For instance, the isomer 2,4-dimethyl-3-thiazoline (B13801083) has been identified in cooked beef, roasted peanuts, and yeast. thegoodscentscompany.com Related compounds, such as 2,4-dimethylthiazole (B1360104), are found in foods like tea, coffee, and barley. thegoodscentscompany.comfoodb.ca

In the realm of chemical communication, thiazolines serve as pheromones. 2-methyl-2-thiazoline (B147230) is part of the male sex pheromone of the cockroach Nauphoeta cinerea, acting as a close-range attractant. researchgate.net A related compound, 2,4,5-trimethylthiazoline, is a component of fox odor and functions as an alarm pheromone, inducing aversion or fear in other animals. google.com

Thiazoline rings are also integral to the structure of certain siderophores, which are small molecules produced by microorganisms to scavenge iron from their environment. wikipedia.orgresearchgate.netmdpi.com Pyochelin, a well-studied siderophore produced by bacteria such as Pseudomonas aeruginosa and Burkholderia cepacia, features a hydroxyphenyl-thiazolinyl-thiazolidine core structure that is essential for its iron-chelating activity. nih.govasm.org

Table 1: Examples of Naturally Occurring Thiazoline Derivatives

Compound/Derivative ClassSpecific Compound ExampleNatural Source (Organism)Function
Pheromones2-methyl-2-thiazolineNauphoeta cinerea (cockroach)Sex pheromone researchgate.net
Pheromones2,4,5-trimethylthiazolineFoxAlarm pheromone google.com
SiderophoresPyochelinPseudomonas aeruginosa, Burkholderia cepaciaIron chelation nih.govasm.org
Food Volatiles2,4-dimethyl-3-thiazolineCooked beef, roasted peanuts, yeastFlavor component thegoodscentscompany.com

Elucidation of Biosynthetic Gene Clusters and Enzymatic Mechanisms

The biosynthesis of thiazoline-containing natural products, particularly ribosomally synthesized and post-translationally modified peptides (RiPPs) like thiazole (B1198619)/oxazole-modified microcins (TOMMs), is a well-orchestrated enzymatic process encoded by dedicated biosynthetic gene clusters (BGCs). researchgate.netresearchgate.netnih.govacs.org These BGCs are widely distributed among prokaryotes and typically contain a core set of genes essential for thiazoline formation. pnas.org

A typical gene cluster includes:

A precursor peptide gene (protoxin): This gene encodes a small peptide that serves as the scaffold for modification. researchgate.netpnas.org

A cyclodehydratase gene: This gene encodes the enzyme responsible for forming the thiazoline ring from a cysteine residue (or an oxazoline (B21484) from serine/threonine). pnas.orgpnas.orgnih.gov

A dehydrogenase gene: This gene encodes an FMN-dependent enzyme that may subsequently oxidize the thiazoline ring to a thiazole. nih.govacs.org

A docking scaffold protein gene: This gene often encodes a protein that helps orchestrate the enzymatic complex. researchgate.netpnas.org

The key enzymatic step in thiazoline formation is catalyzed by a cyclodehydratase, which is often a homolog of the YcaO protein family. researchgate.netpnas.orgnih.gov This enzyme catalyzes the cyclization of a cysteine residue within the precursor peptide to generate the five-membered thiazoline ring. pnas.org The process is ATP-dependent and involves the formation of an azoline ring, which can then be oxidized by a dehydrogenase. nih.govacs.org The controlled conversion of cysteine residues to either thiazolines or fully dehydrogenated thiazoles is a critical aspect of the maturation process for many of these natural products. pnas.org

Table 2: Key Enzymes in Thiazoline Biosynthesis

Enzyme ClassSpecific Enzyme ExampleFunctionGene Name Examples
CyclodehydrataseYcaO-like proteinsCatalyzes the ATP-dependent formation of the thiazoline ring from a cysteine residue. researchgate.netpnas.orgnih.govgetI, cltB, sagC pnas.orgpnas.orgnih.gov
DehydrogenaseFMN-dependent oxidoreductasesOxidizes the thiazoline ring to a thiazole ring. nih.govacs.orggetG, sagB pnas.orgpnas.org
Precursor PeptideProtoxinProvides the peptide backbone containing cysteine residues for modification. researchgate.netpnas.orgcltA, sagA researchgate.netnih.gov

Metabolic Precursors and Pathways Leading to Thiazoline Ring Formation in Biological Systems

The formation of the thiazoline ring in biological systems fundamentally relies on the availability of specific metabolic precursors, primarily the amino acid L-cysteine. mdpi.com The pathways incorporating this precursor can be broadly categorized based on the nature of the final natural product.

For Ribosomally Synthesized Peptides (RiPPs): The most extensively studied pathway involves the post-translational modification of a precursor peptide synthesized by the ribosome. pnas.org In this pathway:

A precursor peptide containing one or more cysteine residues is produced.

A cyclodehydratase enzyme catalyzes an intramolecular nucleophilic attack from the sulfur atom of a cysteine side chain onto the carbonyl carbon of the preceding amino acid residue. nih.gov

This is followed by dehydration (elimination of water), which results in the formation of the 2-substituted thiazoline ring. nih.govresearchgate.net

For Non-Ribosomally Synthesized Peptides (NRPS): Siderophores and other complex natural products are often built via non-ribosomal peptide synthetase (NRPS) machinery. mdpi.com These large, multi-domain enzymes activate and tether amino acids, including cysteine, and catalyze their condensation into a growing peptide chain. The formation of the thiazoline ring occurs on this enzymatic assembly line, again involving the cyclization of a cysteine residue.

For Thiamine (B1217682) (Vitamin B1): The biosynthesis of the thiazole moiety of thiamine also proceeds through a thiazoline intermediate. In bacteria, the precursors for the thiazole ring include L-tyrosine, L-cysteine, and 1-deoxy-D-xylulose 5-phosphate (DXP). researchgate.net The sulfur atom is derived from cysteine, which is incorporated to form the heterocyclic ring. nih.gov

In all these pathways, cysteine is the crucial precursor that provides the sulfur and nitrogen atoms necessary for the core structure of the thiazoline ring. The initial cyclization reaction is a key dehydrative step that transforms a linear peptide or amino acid precursor into a heterocyclic structure. researchgate.netnih.gov

Table 3: Precursors and Pathways for Thiazoline Ring Formation

PathwayPrimary Precursor(s)Key ProcessResulting Product Class
Ribosomal Peptide Synthesis & PTML-Cysteine (within a precursor peptide)Post-translational enzymatic cyclodehydration. researchgate.netpnas.orgRiPPs (e.g., TOMMs, Bacteriocins) researchgate.netnih.gov
Non-Ribosomal Peptide SynthesisL-Cysteine, Salicylic AcidEnzymatic condensation and cyclization on NRPS assembly line.Siderophores (e.g., Pyochelin) nih.gov
Thiamine BiosynthesisL-Cysteine, L-Tyrosine, DXPMulti-step enzymatic synthesis of the thiazole moiety. researchgate.netThiamine (Vitamin B1) researchgate.net

Environmental Behavior and Degradation Pathways of 2,4 Dimethyl 2 Thiazoline

Abiotic Degradation Processes in Aquatic and Terrestrial Environments

Abiotic degradation, occurring without the involvement of living organisms, is a crucial factor in the natural attenuation of 2,4-Dimethyl-2-thiazoline. The primary mechanisms for this degradation are hydrolysis and photolysis.

The hydrolytic stability of the thiazoline (B8809763) ring is significantly influenced by pH. Studies on analogous compounds, such as 2-methyl-Δ2-thiazoline, reveal a complex relationship between pH and the rate of hydrolysis. The hydrolysis of 2-methyl-Δ2-thiazoline has been shown to be slowest in neutral and concentrated acid solutions, with the maximum rate of degradation occurring at approximately pH 3 wustl.edu. This pH-dependent reactivity is attributed to the mechanism of hydrolysis, which involves the protonation of the nitrogen atom in the thiazoline ring, facilitating nucleophilic attack by water.

A proposed reaction scheme for the hydrolysis of 2-methyl-Δ2-thiazoline suggests the formation of a hydroxythiazolidine intermediate, which can then lead to the formation of N- and S-acetyl-β-mercaptoethylamines wustl.edu. It is plausible that this compound follows a similar degradation pathway. In neutral environments (around pH 7), the thiazoline ring is expected to be relatively stable, leading to longer persistence. Conversely, in moderately acidic environments, the rate of hydrolysis is likely to be significantly higher.

Due to the lack of specific experimental data for this compound, a quantitative assessment of its hydrolytic half-life under various environmental conditions is not possible. However, based on the behavior of 2-methyl-Δ2-thiazoline, a qualitative trend can be inferred.

Table 1: Inferred Hydrolytic Stability of this compound based on pH

pH RangeExpected Relative Hydrolysis RatePrimary Species
< 1LowProtonated Thiazoline
1 - 5HighProtonated Thiazoline
5 - 9LowNeutral Thiazoline
> 9ModerateNeutral Thiazoline

This table is an extrapolation based on the behavior of 2-methyl-Δ2-thiazoline and is intended for illustrative purposes only. Specific kinetic data for this compound is not available.

Photolytic degradation, the breakdown of a compound by light, can be a significant environmental fate process for organic molecules. For some thiazole-containing compounds, photodegradation can occur through reaction with singlet oxygen via a [4+2] Diels-Alder cycloaddition nih.gov. This process leads to the formation of an unstable endoperoxide that subsequently rearranges to form degradation products nih.gov. The presence of specific substituents, such as aryl rings, can influence the susceptibility of the thiazole (B1198619) ring to this type of photodegradation nih.gov.

The specific photolytic degradation pathway and quantum yield for this compound have not been experimentally determined. Therefore, its photolytic half-life in sunlit aquatic and terrestrial environments remains unknown. Further research is necessary to elucidate the photochemical reactivity of this compound and to quantify its rate of degradation under various light conditions.

Biotransformation and Microbial Metabolism in Soil and Water Systems

However, the general principles of microbial metabolism suggest that this compound could potentially serve as a carbon, nitrogen, and sulfur source for certain microorganisms. The biodegradation of long-chain alkylphenols by soil ascomycota has been documented, demonstrating the capability of fungi to degrade substituted aromatic compounds nih.gov. It is plausible that certain soil and aquatic microorganisms possess the enzymatic machinery to cleave the thiazoline ring and metabolize the resulting products.

The potential for biodegradation would likely depend on various environmental factors, including the presence of adapted microbial populations, nutrient availability, temperature, and pH. In soil environments, the presence of organic matter can enhance the biodegradation of some xenobiotics by supporting a larger and more diverse microbial community nih.gov.

Without specific studies, the biodegradation pathways, responsible microorganisms, and degradation rates of this compound in soil and water remain speculative.

Adsorption, Desorption, and Mobility Characteristics in Environmental Compartments

The mobility of this compound in the environment is largely determined by its adsorption and desorption behavior in soil and sediment. The soil organic carbon-water partition coefficient (Koc) is a key parameter used to predict the extent to which a chemical will be partitioned between the solid and aqueous phases in soil.

For organic sulfur compounds, mobility in soil can be variable. While inorganic sulfate is highly mobile, organic sulfur compounds are generally less mobile usda.gov. The adsorption of heterocyclic sulfur compounds to soil particles can occur through various mechanisms, including interactions with soil organic matter and clay minerals usda.govresearchgate.net. The hydrophobic nature of the methyl groups on this compound may contribute to its adsorption to organic matter.

Quantitative structure-activity relationship (QSAR) models are often used to estimate Koc values when experimental data are unavailable qsardb.orgresearchgate.net. However, a reliable QSAR prediction for this compound is not currently available.

The potential for leaching into groundwater is dependent on the compound's mobility. Compounds with low Koc values are more likely to be mobile and leach through the soil profile. Given the general behavior of organic sulfur compounds, it is anticipated that this compound will exhibit some degree of adsorption to soil, which would limit its mobility. However, the actual extent of its leaching potential cannot be determined without experimental data.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,4-Dimethyl-2-thiazoline, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via cyclization reactions. For example, derivatives of thiazoline can be prepared by refluxing 2-amino-thiazole precursors with carbonyl-containing reagents (e.g., aldehydes or ketones) in ethanol or methanol, often with acetic acid as a catalyst. Reaction times range from 6–12 hours under reflux, followed by recrystallization for purification .
  • Key Parameters : Solvent choice (polar aprotic solvents enhance cyclization), temperature control (80–100°C), and catalyst concentration (1–3% acetic acid).

Q. How is the molecular structure of this compound characterized experimentally?

  • Techniques :

  • X-ray crystallography (e.g., ): Determines bond lengths, angles, and ring conformation (e.g., envelope conformation in thiazoline derivatives).
  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and electronic environments. For example, methyl groups at positions 2 and 4 show distinct splitting patterns due to neighboring sulfur and nitrogen atoms .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns.

Q. What are the primary challenges in purifying this compound, and how are they addressed?

  • Issues : Low solubility in non-polar solvents and contamination by byproducts (e.g., unreacted aldehydes).
  • Solutions : Recrystallization using ethanol/hexane mixtures or column chromatography with silica gel (eluent: ethyl acetate/hexane, 1:5 v/v) .

Advanced Research Questions

Q. How does regioselectivity impact the functionalization of this compound in acylation reactions?

  • Mechanistic Insight : Acylation can occur at exo- or endo-nitrogen sites. For example, shows that benzoyl chloride preferentially reacts at the exo-nitrogen of 2-methylamino-thiazoline due to steric hindrance and electronic effects.
  • Experimental Validation : Reaction monitoring via TLC and characterization by X-ray crystallography confirm regioselectivity .

Q. What computational methods are used to predict the bioactivity of this compound derivatives?

  • Approaches :

  • Molecular docking : Evaluates binding affinity to target proteins (e.g., antimicrobial enzymes).
  • QSAR modeling : Correlates substituent electronic properties (Hammett constants) with antimicrobial activity .
    • Case Study : Derivatives with electron-withdrawing groups (e.g., nitro or chloro) show enhanced bioactivity due to improved target interaction .

Q. What is the role of this compound in spin-crossover complexes, and how are these properties analyzed?

  • Application : In coordination chemistry, thiazoline ligands (e.g., 2,2'-bi-2-thiazoline) form dinuclear iron(II) complexes exhibiting two-step spin transitions (HS ↔ LS states).
  • Analysis : Magnetic susceptibility measurements and ⁵⁷Fe Mössbauer spectroscopy quantify spin states, while DFT simulations explain electronic transitions .

Q. How do structural modifications of this compound affect its antimicrobial efficacy?

  • Structure-Activity Relationship (SAR) :

  • Substitution at the thiazoline ring with aryl groups (e.g., 4-phenyl) enhances lipophilicity, improving membrane penetration.
  • Methoxy or hydroxyl groups on aryl substituents increase hydrogen bonding with bacterial targets .
    • Validation : MIC assays against S. aureus and E. coli correlate with structural data .

Data Gaps and Future Directions

Q. What toxicological data are lacking for this compound, and how can researchers address these gaps?

  • Current Status : EFSA reports insufficient toxicological data for thiazoline derivatives (Subgroup B-II). No NOAEL values or carcinogenicity studies exist .
  • Recommendations :

  • Conduct in vitro cytotoxicity assays (e.g., MTT on HepG2 cells).
  • Perform in vivo acute toxicity studies (OECD Guideline 423).

Q. How can advanced spectroscopic techniques improve the analysis of thiazoline derivatives?

  • Techniques :

  • 2D NMR (COSY, HSQC) : Resolves complex splitting patterns in crowded spectra.
  • Time-resolved XRD : Tracks conformational changes during reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.